2-(2-Amino-4-methylphenyl)-1-isoindolinone
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Overview
Description
2-(2-Amino-4-methylphenyl)-1-isoindolinone is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenyl)-1-isoindolinone typically involves the following steps:
Protection of Aniline: The starting material, 2-amino-4-methylaniline, is first protected by reacting it with acetic anhydride to form the corresponding acetanilide.
Benzoylation: The protected aniline is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
Cyclization: The final step involves the removal of the acetyl group and cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-methylphenyl)-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated compounds.
Scientific Research Applications
2-(2-Amino-4-methylphenyl)-1-isoindolinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-methylphenyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds have similar structural features and biological activities.
Thiazoles: Known for their diverse biological activities, thiazoles share some chemical properties with isoindolinones.
Uniqueness
2-(2-Amino-4-methylphenyl)-1-isoindolinone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1313814-04-8 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28g/mol |
IUPAC Name |
2-(2-amino-4-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13(16)8-10)17-9-11-4-2-3-5-12(11)15(17)18/h2-8H,9,16H2,1H3 |
InChI Key |
AGGRHNDSRKERKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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